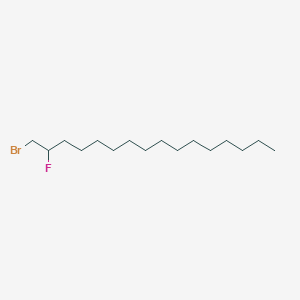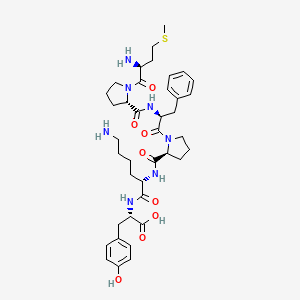
thiophen-2-yl 12-hydroxydodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophen-2-yl 12-hydroxydodecanoate is a compound that features a thiophene ring attached to a 12-hydroxydodecanoate moiety. Thiophene is a five-membered heterocyclic compound containing sulfur, known for its aromatic properties and significant role in organic chemistry . The 12-hydroxydodecanoate part of the molecule is a long-chain fatty acid derivative, which adds to the compound’s versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophen-2-yl 12-hydroxydodecanoate typically involves the esterification of thiophen-2-yl carboxylic acid with 12-hydroxydodecanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Thiophen-2-yl 12-hydroxydodecanoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Thiophen-2-yl 12-oxododecanoate.
Reduction: Thiophen-2-yl 12-hydroxydodecanol.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Thiophen-2-yl 12-hydroxydodecanoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of thiophen-2-yl 12-hydroxydodecanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects . The thiophene ring’s aromatic nature allows it to participate in π-π interactions, while the hydroxyl and ester groups can form hydrogen bonds and other interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
Thiophen-2-yl acetate: Similar structure but with a shorter acyl chain.
Thiophen-2-yl butyrate: Contains a four-carbon acyl chain.
Thiophen-2-yl hexanoate: Features a six-carbon acyl chain.
Uniqueness
Thiophen-2-yl 12-hydroxydodecanoate is unique due to its long acyl chain, which imparts distinct physicochemical properties and potential biological activities. The presence of the hydroxyl group further enhances its reactivity and versatility in various applications .
Properties
CAS No. |
847040-63-5 |
|---|---|
Molecular Formula |
C16H26O3S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
thiophen-2-yl 12-hydroxydodecanoate |
InChI |
InChI=1S/C16H26O3S/c17-13-9-7-5-3-1-2-4-6-8-11-15(18)19-16-12-10-14-20-16/h10,12,14,17H,1-9,11,13H2 |
InChI Key |
GNKKESFJAZHDIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)OC(=O)CCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


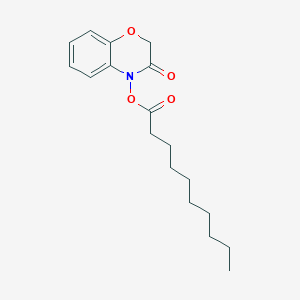
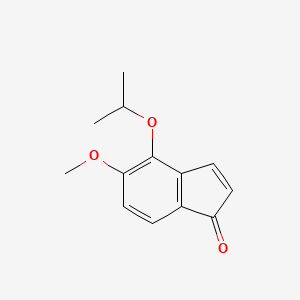
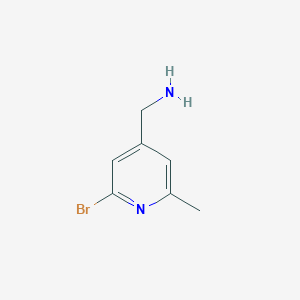
![(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14179496.png)
![[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate](/img/structure/B14179504.png)

![(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14179525.png)
![Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-](/img/structure/B14179527.png)
![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)
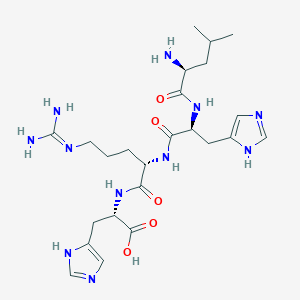

![6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14179557.png)
